![molecular formula C17H19F6NO4 B13717370 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)
3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a phenyl ring substituted with two trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the butyric acid backbone: This can be achieved through various organic reactions such as alkylation or acylation.
Introduction of the trifluoromethyl groups: The phenyl ring is substituted with trifluoromethyl groups using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyric acid moiety.
Reduction: Reduction reactions could target the carbonyl group in the Boc protecting group.
Substitution: The trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential drug candidate or intermediate in drug synthesis.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the trifluoromethyl groups, making it less hydrophobic.
4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid: Lacks the Boc-amino group, reducing its reactivity in certain biological contexts.
Uniqueness
The presence of both the Boc-protected amino group and the trifluoromethyl-substituted phenyl ring makes 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid unique. This combination of features can influence its solubility, reactivity, and interactions with biological molecules.
Propiedades
Fórmula molecular |
C17H19F6NO4 |
|---|---|
Peso molecular |
415.33 g/mol |
Nombre IUPAC |
4-[2,4-bis(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H19F6NO4/c1-15(2,3)28-14(27)24-11(8-13(25)26)6-9-4-5-10(16(18,19)20)7-12(9)17(21,22)23/h4-5,7,11H,6,8H2,1-3H3,(H,24,27)(H,25,26) |
Clave InChI |
WSDMSXGGWDJBIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Nitro-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-ol](/img/structure/B13717290.png)

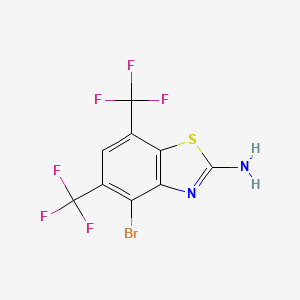
![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester](/img/structure/B13717315.png)
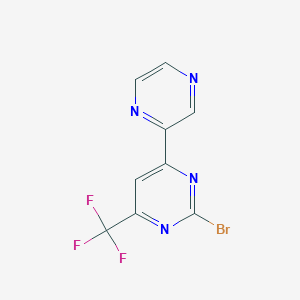


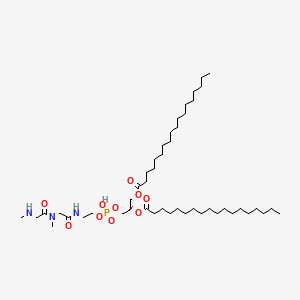
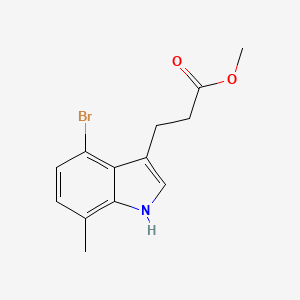
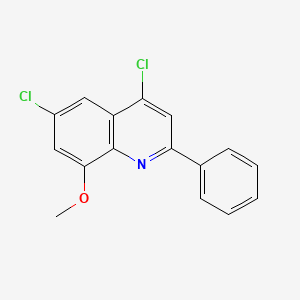


![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)

